molecular formula C12H14F3N3O B2989500 1-(1-methoxypropan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine CAS No. 1465247-69-1

1-(1-methoxypropan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine

Cat. No.: B2989500
CAS No.: 1465247-69-1
M. Wt: 273.259
InChI Key: FBNUXQYPAQIIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methoxypropan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine is a synthetic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a trifluoromethyl group and a methoxypropan-2-yl group attached to a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methoxypropan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of an appropriate o-phenylenediamine derivative with a suitable carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Methoxypropan-2-yl Group: The methoxypropan-2-yl group can be attached through an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(1-methoxypropan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(1-methoxypropan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-methoxypropan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methoxypropan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-4-amine: Similar structure but with a different position of the amine group.

    1-(1-methoxypropan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-6-amine: Another positional isomer with the amine group at a different location.

    1-(1-methoxypropan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-7-amine: Yet another positional isomer with the amine group at a different position.

Uniqueness

1-(1-methoxypropan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine is unique due to its specific structural configuration, which can result in distinct chemical and biological properties compared to its isomers. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-methoxypropan-2-yl)-2-(trifluoromethyl)benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O/c1-7(6-19-2)18-10-4-3-8(16)5-9(10)17-11(18)12(13,14)15/h3-5,7H,6,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNUXQYPAQIIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1C2=C(C=C(C=C2)N)N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.